molecular formula C5H8F3NO3 B8705677 2-Trifluoroacetylamino-1,3-propanediol

2-Trifluoroacetylamino-1,3-propanediol

Cat. No.: B8705677
M. Wt: 187.12 g/mol
InChI Key: AELGFIZKISMQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Trifluoroacetylamino-1,3-propanediol is a fluorinated organic compound characterized by a trifluoroacetyl group (-COCF₃) and an amino group (-NH₂) attached to a 1,3-propanediol backbone. This structure confers unique chemical properties, such as enhanced electrophilicity and stability due to the electron-withdrawing trifluoromethyl group. The compound has been utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds like indole derivatives. For example, it reacts with 1,4-benzoquinone derivatives to form precipitates that are further processed to yield products with defined melting points (e.g., 229–231°C) . Its reactivity and solubility in solvents like hexane and dichloromethane make it valuable in multi-step synthetic pathways .

Properties

Molecular Formula

C5H8F3NO3

Molecular Weight

187.12 g/mol

IUPAC Name

N-(1,3-dihydroxypropan-2-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C5H8F3NO3/c6-5(7,8)4(12)9-3(1-10)2-11/h3,10-11H,1-2H2,(H,9,12)

InChI Key

AELGFIZKISMQTG-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)NC(=O)C(F)(F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-trifluoroacetylamino-1,3-propanediol with structurally related 1,3-propanediol derivatives, emphasizing substituent effects on physical properties, applications, and regulatory profiles.

Table 1: Comparative Analysis of 1,3-Propanediol Derivatives

Compound Name Key Substituents Melting Point (°C) Applications/Properties References
2-Trifluoroacetylamino-1,3-propanediol Trifluoroacetyl, amino 229–231 Organic synthesis intermediate
2-Methyl-1,3-propanediol Methyl Not reported Thermoplastic elastomers, biodegradable (9–15% in 28 days)
2-Amino-2-hydroxymethyl-1,3-propanediol Amino, hydroxymethyl Not reported Buffering agent, chemical synthesis
2-(Hydroxymethyl)-2-nitro-1,3-propanediol Hydroxymethyl, nitro Not reported Antimicrobial agent; EPA-registered
20-Hydroxy-1,3-propanediol Hydroxy Not reported Phytochemical studies, molecular weight analysis
2-Cyclohexyl-1,3-propanediol Cyclohexyl Not reported Plasticizers, personal care products

Key Comparisons:

Structural and Reactivity Differences The trifluoroacetyl group in 2-trifluoroacetylamino-1,3-propanediol enhances electrophilicity, making it more reactive in nucleophilic substitution reactions compared to derivatives like 2-methyl-1,3-propanediol. The methyl group in the latter increases hydrophobicity, favoring applications in biodegradable thermoplastics . 2-(Hydroxymethyl)-2-nitro-1,3-propanediol contains a nitro group, which contributes to its antimicrobial properties and regulatory acceptance by the EPA. Its hydrolysis products, including formaldehyde, necessitate careful handling .

Thermal and Mechanical Properties 2-Methyl-1,3-propanediol-based copolymers exhibit low glass transition temperatures (<-40°C) and tunable melting points (130–152°C), enabling flexibility in material design . In contrast, 2-trifluoroacetylamino-1,3-propanediol’s higher melting point (229–231°C) suggests greater thermal stability, likely due to strong intermolecular interactions from the trifluoroacetyl group .

Biodegradability and Environmental Impact 2-Methyl-1,3-propanediol demonstrates moderate biodegradability (9–15% in seawater over 28 days), attributed to its aliphatic backbone and enzyme susceptibility . The trifluoroacetyl group in 2-trifluoroacetylamino-1,3-propanediol may hinder biodegradation due to its chemical inertness, though specific data are unavailable.

Applications 2-Trifluoroacetylamino-1,3-propanediol is niche in synthetic chemistry, whereas 2-methyl-1,3-propanediol is industrially significant in biodegradable polymers . 2-Cyclohexyl-1,3-propanediol finds use in plasticizers and personal care products, leveraging its bulky cyclohexyl group for enhanced solubility in non-polar matrices .

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